2,3,4,5-Tetrahydro-1H-(1,4)diazepino(1,7-a)indole hydrochloride
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Overview
Description
2,3,4,5-Tetrahydro-1H-(1,4)diazepino(1,7-a)indole hydrochloride is a chemical compound with the molecular formula C12H15N2Cl It is a member of the diazepinoindole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-(1,4)diazepino(1,7-a)indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with diamines, followed by cyclization to form the diazepinoindole structure. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-(1,4)diazepino(1,7-a)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-(1,4)diazepino(1,7-a)indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-(1,4)diazepino(1,7-a)indole hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(2-Chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo(1,2-a)pyrazolo(4,3-f)(1,4)diazepine
- 1-(3-(2-Aminoethyl)-1H-indol-5-yl)ethanone hydrochloride
- 5-Methoxy-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indole
Uniqueness
2,3,4,5-Tetrahydro-1H-(1,4)diazepino(1,7-a)indole hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
364344-52-5 |
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Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]indole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-4-12-10(3-1)9-11-5-6-13-7-8-14(11)12;/h1-4,9,13H,5-8H2;1H |
InChI Key |
AVGYBFCGNFIKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN2C1=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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